1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate
Overview
Description
1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate is a chemical compound with the molecular formula C14H14Cl3N and a molecular weight of 302.6 g/mol. This compound is characterized by the presence of two 4-chlorophenyl groups attached to an ethylamine backbone, and it exists as a hydrochloride salt in its hemihydrate form.
Preparation Methods
The synthesis of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 1-(4-chlorophenyl)-2-nitropropene. This intermediate is then reduced to 1-(4-chlorophenyl)-2-amino-propane, which is further reacted with 4-chlorobenzyl chloride to yield the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Chemical Reactions Analysis
1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Scientific Research Applications
1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction pathways and gene expression.
Comparison with Similar Compounds
1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate can be compared with similar compounds such as:
1-(4-Chlorophenyl)ethylamine: This compound has a similar structure but lacks the second 4-chlorophenyl group.
4-Chlorobenzylamine: This compound contains a single 4-chlorophenyl group attached to an amine group.
1,2-Di(4-methylphenyl)ethylamine: This compound has methyl groups instead of chlorine atoms on the phenyl rings, leading to different chemical and biological properties.
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N.ClH/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDSEJAUDQMDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988719 | |
Record name | 1,2-Bis(4-chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68968-03-6 | |
Record name | Phenethylamine, 4-chloro-alpha-(p-chlorophenyl)-, hydrochloride, hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068968036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(4-chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(4-chlorophenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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